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Compound of Interest

Compound Name: FIIN-2

Cat. No.: B15578185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor FIIN-2's selectivity for

its primary targets, the Fibroblast Growth Factor Receptors (FGFRs), against a broad panel of

other tyrosine kinases. The data presented is compiled from biochemical assays and cellular

profiling to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary
FIIN-2 is a potent, irreversible pan-FGFR inhibitor with high affinity for FGFR1, FGFR2,

FGFR3, and FGFR4. While demonstrating significant potency against the FGFR family,

comprehensive kinase profiling reveals a degree of off-target activity against other tyrosine

kinases. This guide presents a quantitative analysis of FIIN-2's selectivity, offering a clear

comparison of its on-target and off-target effects. Understanding this selectivity profile is crucial

for interpreting experimental results and predicting potential therapeutic applications and side

effects.

Data Presentation: FIIN-2 Kinase Selectivity Profile
The following table summarizes the inhibitory activity of FIIN-2 against its primary targets

(FGFR family) and a selection of off-target tyrosine kinases. The data is presented as IC50

values, which represent the concentration of the inhibitor required to reduce the activity of a

specific kinase by 50%.
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Target Kinase IC50 (nM) Kinase Family Comments

FGFR1 3.1
Receptor Tyrosine

Kinase
Primary Target

FGFR2 4.3
Receptor Tyrosine

Kinase
Primary Target

FGFR3 27
Receptor Tyrosine

Kinase
Primary Target

FGFR4 45
Receptor Tyrosine

Kinase
Primary Target

EGFR 204
Receptor Tyrosine

Kinase
Significant Off-Target

SRC -
Non-receptor Tyrosine

Kinase

Identified as an off-

target

YES -
Non-receptor Tyrosine

Kinase

Identified as an off-

target

AMPKα1 -
Serine/Threonine

Kinase

Novel identified off-

target

Note: IC50 values for SRC, YES, and AMPKα1 were not consistently reported in the reviewed

literature, though they were identified as off-targets. Further specific biochemical assays would

be required for a precise quantitative comparison.

Mandatory Visualization
FGFR Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by Fibroblast Growth

Factor (FGF) binding to its receptor (FGFR), leading to the activation of downstream pathways

critical for cell proliferation, survival, and differentiation. FIIN-2 acts by inhibiting the kinase

activity of FGFR, thereby blocking these downstream signals.
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Caption: Simplified FGFR signaling pathway and the point of inhibition by FIIN-2.
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Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines a general workflow for assessing the selectivity of a kinase inhibitor like

FIIN-2 using a large-panel biochemical assay.

Test Compound (FIIN-2)

Biochemical Assay
(e.g., KinomeScan or Z'-LYTE)

Large Panel of Purified Kinases
(e.g., 456 kinases)

Data Acquisition
(e.g., qPCR or Fluorescence Reading)

Data Analysis
(Calculation of % Inhibition or IC50)

Generation of
Selectivity Profile

Click to download full resolution via product page

Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

Experimental Protocols
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ biochemical assay is a fluorescence-based, coupled-enzyme format used to

determine kinase activity and inhibitor potency.
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Principle: The assay relies on the differential sensitivity of phosphorylated and non-

phosphorylated peptide substrates to proteolytic cleavage. A FRET (Förster Resonance Energy

Transfer) peptide substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein)

fluorophore. When the kinase phosphorylates the peptide, it becomes resistant to a specific

protease. In the presence of an active kinase and ATP, the peptide is phosphorylated and

remains intact, resulting in a high FRET signal. Conversely, if the kinase is inhibited, the

peptide remains unphosphorylated, is cleaved by the protease, separating the fluorophores

and leading to a loss of FRET.

General Protocol:

Kinase Reaction: The test compound (e.g., FIIN-2) is incubated with the target kinase and

the FRET-labeled peptide substrate in the presence of ATP. This reaction is typically carried

out at room temperature for a defined period (e.g., 60 minutes).

Development Reaction: A development reagent containing a site-specific protease is added

to the reaction mixture. This protease will cleave any unphosphorylated peptides. This step is

also typically performed at room temperature for a set duration.

Signal Detection: The fluorescence is measured using a fluorescence plate reader, with

excitation at 400 nm and emission detection at two wavelengths: 445 nm (Coumarin) and

520 nm (Fluorescein).

Data Analysis: The ratio of the two emission signals is calculated to determine the extent of

phosphorylation. This ratiometric approach minimizes well-to-well variations. The percentage

of inhibition is calculated by comparing the signal from wells with the inhibitor to control wells

(with and without kinase activity). IC50 values are then determined by plotting the percent

inhibition against a range of inhibitor concentrations.

KINOMEscan™ (DiscoverX) Assay
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively

measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds
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to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent

the kinase from binding to the immobilized ligand, resulting in a lower signal.

General Protocol:

Assay Preparation: A panel of DNA-tagged kinases is used. An immobilized ligand is

attached to a solid support (e.g., beads).

Competition Binding: The test compound (FIIN-2) is incubated with the DNA-tagged kinase

and the immobilized ligand. The compound and the immobilized ligand compete for binding

to the kinase's ATP-binding site.

Capture and Quantification: The amount of kinase bound to the solid support is quantified

using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of captured kinase

indicates a stronger interaction between the test compound and the kinase.

Data Analysis: The results are typically reported as a percentage of the control (%Ctrl),

where a lower percentage indicates stronger binding. For dose-response curves, Kd

(dissociation constant) values can be calculated to represent the binding affinity.

Conclusion
FIIN-2 is a highly potent inhibitor of the FGFR family of tyrosine kinases.[1][2][3] While it

exhibits excellent potency for its intended targets, it is not entirely specific and shows inhibitory

activity against other kinases, most notably EGFR.[2] The comprehensive kinase profiling data,

though not fully accessible in a public repository, indicates a generally selective profile.

Researchers utilizing FIIN-2 as a chemical probe or considering it for therapeutic development

should be aware of these off-target effects to accurately interpret their findings and anticipate

potential polypharmacological effects. The experimental protocols provided in this guide offer a

foundation for further independent verification and expansion of FIIN-2's selectivity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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